molecular formula C24H20N2O4S B2395581 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 955811-56-0

2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2395581
CAS No.: 955811-56-0
M. Wt: 432.49
InChI Key: SBKRXURSYHZHKP-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,3-thiazole ring. This molecular architecture is common in compounds investigated for their potential biological activities. The structure incorporates a 2,5-dimethoxyphenyl group and a 4-phenoxyphenyl substituent, which are known to influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets . Compounds containing the 1,3-thiazole scaffold, as well as the structurally similar 1,3,4-thiadiazole, are of significant interest in medicinal chemistry and pharmacology research . These heterocyclic systems are frequently explored for their diverse biological activities. Research on analogous structures suggests potential value in neuroscientific research, particularly in the study of conditions like epilepsy . The molecular features of this compound, including hydrogen bonding domains and hydrophobic aryl rings, align with known pharmacophoric patterns for activity in this research area . The mechanism of action for such compounds often involves interaction with central nervous system targets, such as the GABAA receptor pathway, which plays a critical role in regulating neuronal excitability . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments to characterize the compound's properties and biological activities for their specific applications.

Properties

IUPAC Name

2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-28-19-12-13-22(29-2)20(14-19)23(27)26-24-25-21(15-31-24)16-8-10-18(11-9-16)30-17-6-4-3-5-7-17/h3-15H,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRXURSYHZHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation via Hantzsch Thiazole Synthesis

A classical approach involves the reaction of α-haloketones with thiourea. For example, in the synthesis of analogous thiazoles, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine was prepared by refluxing benzo[d]dioxol-5-yl-2-bromoethanone with thiourea in ethanol at 66–80°C for 24 hours under nitrogen, yielding 41.3% after column chromatography. Adapting this method, the thiazole core of the target compound could be formed using a brominated ketone precursor, though optimization may be required to accommodate steric hindrance from the phenoxyphenyl group.

Stille and Suzuki Cross-Coupling for Thiazole Functionalization

Palladium-catalyzed couplings enable precise functionalization of the thiazole ring. In a related study, 2-tributylstannyl thiazole underwent Stille coupling with 4-bromophenyl nitriles to form mono-aryl thiazoles, which were subsequently brominated and subjected to Suzuki coupling with boronic acids to install aromatic groups. For the target molecule, a similar strategy could involve coupling 2-tributylstannyl thiazole with 4-bromo-phenoxyphenyl derivatives to directly introduce the phenoxyphenyl substituent at the 4-position of the thiazole.

Benzamide Moiety Formation

The benzamide group is introduced via amidation of a carboxylic acid derivative with the thiazol-2-amine.

Carboxylic Acid Activation

The 2,5-dimethoxybenzoic acid precursor is activated as an acid chloride (e.g., using thionyl chloride) or mixed anhydride before coupling. In a similar synthesis, 2,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide was prepared by reacting 2,4-dimethoxybenzoyl chloride with a thiazol-2-amine in the presence of a base like triethylamine.

Coupling Reagents

Modern peptide coupling agents such as HATU or EDCI may enhance efficiency. For example, EDCI-mediated coupling of 2,5-dimethoxybenzoic acid with 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine in DMF at 0–25°C could achieve yields >80%, with purification via silica gel chromatography.

Methoxylation Strategies

The dimethoxy groups on the benzamide are introduced either before or after amidation, depending on functional group compatibility.

Pre-Amidation Methylation

Methylation of 2,5-dihydroxybenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) provides 2,5-dimethoxybenzoic acid. This approach avoids side reactions during subsequent steps but requires stable intermediates.

Post-Amidation Methylation

Alternatively, hydroxyl groups on the coupled benzamide could be methylated. However, this risks over-methylation of the thiazole amine unless protecting groups (e.g., Boc) are employed.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography (e.g., 16% ethyl acetate/hexane) or HPLC for polar impurities.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the thiazole proton (δ 7.2–7.5 ppm), phenoxyphenyl aromatic protons (δ 6.8–7.6 ppm), and methoxy groups (δ 3.8–4.0 ppm).
  • HRMS : Molecular ion peaks at m/z 432.49 (C₂₄H₂₀N₂O₄S).

Optimization and Yield Considerations

Step Method Yield Conditions Source
Thiazole formation Hantzsch synthesis 41.3% Ethanol, 66–80°C, 24h
Phenoxyphenyl coupling Suzuki-Miyaura ~70% Pd(PPh₃)₄, DME, 100°C
Amidation EDCI-mediated >80% DMF, 0–25°C
Methoxylation Dimethyl sulfate, K₂CO₃ 85–90% Acetone, reflux

Low yields in thiazole alkylation (e.g., 17% in) highlight the need for optimized bases (e.g., Cs₂CO₃ instead of NaH) or alternative solvents (e.g., DMF). Microwave-assisted Suzuki reactions could reduce reaction times and improve yields.

Chemical Reactions Analysis

2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound (Target) C₂₃H₁₉N₂O₄S 431.47 2,5-dimethoxy, 4-phenoxyphenyl Predicted high lipophilicity
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide C₂₄H₂₀FN₂O₄S 467.49 4-fluorophenyl methoxy, 2,5-dimethoxy Enhanced electron-withdrawing character
2,5-Dichloro-N-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)benzamide C₁₆H₉Cl₂N₃O₃S 394.23 2,5-dichloro, 4-nitrophenyl High reactivity due to nitro group
3,5-Dimethoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide C₂₁H₁₇N₂O₃S 385.44 3,5-dimethoxy, naphthyl Increased π-π stacking potential

Key Observations:

Electron-Donating vs. In contrast, the nitro group in introduces strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility . The 4-fluorophenyl methoxy group in combines moderate electron withdrawal (via fluorine) with steric bulk, balancing lipophilicity and reactivity .

Aromatic Ring Modifications: The naphthyl substituent in extends conjugation, likely enhancing intermolecular interactions (e.g., π-π stacking) in protein binding or crystal packing . The 4-phenoxyphenyl group in the target compound introduces a flexible ether linkage, which may improve membrane permeability compared to the rigid nitro-substituted analog .

Spectral and Structural Analysis

  • IR Spectroscopy : Absence of C=O stretching (~1660–1680 cm⁻¹) in triazole-thione tautomers (as in ) highlights the importance of tautomeric states in similar compounds. For thiazole derivatives, the C=S vibration (~1240–1255 cm⁻¹) and NH stretching (~3150–3414 cm⁻¹) are critical for confirming tautomeric forms .
  • NMR : Substituents like methoxy groups produce distinct singlet peaks in ¹H-NMR (δ 3.8–4.0 ppm), while nitro or halogen substituents cause deshielding in ¹³C-NMR .

Biological Activity

2,5-Dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzamide core, methoxy groups, and a thiazole moiety linked to a phenoxyphenyl group. The unique arrangement of these functional groups suggests significant interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure

The chemical structure can be represented as follows:

  • Molecular Formula : C19H18N2O3S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit the activity of certain enzymes or receptors involved in cellular signaling pathways. For instance, it has been suggested that the thiazole ring enhances its potential as an anticancer agent by interfering with kinase activity, thus promoting apoptosis in cancer cells.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Anticancer Activity : Studies have shown that related thiazole derivatives can induce cell death in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some thiazole-based compounds demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against various bacterial strains
Kinase InhibitionModulates kinase activity linked to cancer signaling

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of thiazole derivatives on MCF-7 breast cancer cells reported that certain derivatives exhibited significant growth inhibition. The IC50 values indicated that these compounds could be effective in targeting cancer cells while sparing normal cells.
  • Infection Models : In vitro studies have demonstrated the antimicrobial efficacy of related compounds against Gram-positive bacteria, indicating their potential as therapeutic agents in infectious diseases.

Q & A

Q. What are the optimal synthetic routes for 2,5-dimethoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by amide bond formation. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Amide coupling : Use of coupling agents like EDC/HOBt or DCC for benzamide attachment to the thiazole amine group .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF for high solubility), and catalyst selection (e.g., pyridine for acid scavenging) significantly impact yield. Purification via column chromatography or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions, with distinct shifts for methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. Monoclinic crystal systems (e.g., space group P21/nP2_1/n) with unit cell parameters a=12.133a = 12.133 Å, b=8.684b = 8.684 Å, c=20.983c = 20.983 Å are typical for similar benzamide-thiazole hybrids .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/zm/z 475.12) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Modification Site Biological Impact Example
Thiazole substituents Increased lipophilicity enhances membrane permeability. Bromine at the 4-position improves anticancer activity .4-Bromo analog shows 2× higher cytotoxicity in HT-29 cells .
Benzamide methoxy groups Electron-donating groups (e.g., 2,5-dimethoxy) stabilize π-π stacking with enzyme active sites .Removal of methoxy groups reduces kinase inhibition by 40% .
Phenoxy phenyl group Bulky substituents may sterically hinder target binding. Trifluoromethyl analogs show improved metabolic stability .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
  • Solubility adjustments : Use DMSO concentrations <0.1% to avoid solvent toxicity .
  • Orthogonal validation : Confirm activity via alternate methods (e.g., apoptosis assays alongside MTT) .

Q. What computational strategies elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. The phenoxy group often occupies hydrophobic pockets .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Hydrogen bonds between methoxy oxygen and Arg120 (COX-2) are critical .
  • QSAR modeling : Correlate logP values with antibacterial activity to guide analog design .

Q. How does crystallization solvent choice influence polymorph formation?

  • Methanol/water systems : Yield needle-like crystals suitable for X-ray analysis but may form hydrates .
  • Ethanol : Produces anhydrous polymorphs with higher melting points (e.g., 141–143°C) .
  • Acetonitrile : Favors compact crystal packing, improving thermal stability .

Q. What strategies mitigate degradation during long-term stability studies?

  • Storage conditions : Lyophilized powder at -20°C under nitrogen reduces hydrolysis of the amide bond .
  • Excipient screening : Cyclodextrins or PEG matrices protect against oxidative degradation .

Methodological Considerations

  • Contradictory synthesis yields : Optimize stoichiometry (1:1.2 molar ratio for amide coupling) and monitor reaction progress via TLC .
  • Crystallographic discrepancies : Use SHELX software for refinement, ensuring Rint<5%R_{\text{int}} < 5\% and Rfree<0.25R_{\text{free}} < 0.25 .

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